molecular formula C20H16N2O2S B14511771 8,8'-[Sulfanediylbis(methyleneoxy)]diquinoline CAS No. 63330-24-5

8,8'-[Sulfanediylbis(methyleneoxy)]diquinoline

Katalognummer: B14511771
CAS-Nummer: 63330-24-5
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: HQXQVJDBVARVSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8,8’-[Sulfanediylbis(methyleneoxy)]diquinoline is a chemical compound known for its unique structure and properties It consists of two quinoline units connected by a sulfanediylbis(methyleneoxy) linker

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8,8’-[Sulfanediylbis(methyleneoxy)]diquinoline typically involves the reaction of quinoline derivatives with a sulfanediylbis(methyleneoxy) linker. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and energy consumption, adhering to green chemistry principles .

Analyse Chemischer Reaktionen

Types of Reactions

8,8’-[Sulfanediylbis(methyleneoxy)]diquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives .

Wissenschaftliche Forschungsanwendungen

8,8’-[Sulfanediylbis(methyleneoxy)]diquinoline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 8,8’-[Sulfanediylbis(methyleneoxy)]diquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact molecular targets and pathways depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8,8’-[Sulfanediylbis(methyleneoxy)]diquinoline is unique due to its specific linker structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

63330-24-5

Molekularformel

C20H16N2O2S

Molekulargewicht

348.4 g/mol

IUPAC-Name

8-(quinolin-8-yloxymethylsulfanylmethoxy)quinoline

InChI

InChI=1S/C20H16N2O2S/c1-5-15-7-3-11-21-19(15)17(9-1)23-13-25-14-24-18-10-2-6-16-8-4-12-22-20(16)18/h1-12H,13-14H2

InChI-Schlüssel

HQXQVJDBVARVSI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)OCSCOC3=CC=CC4=C3N=CC=C4)N=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.